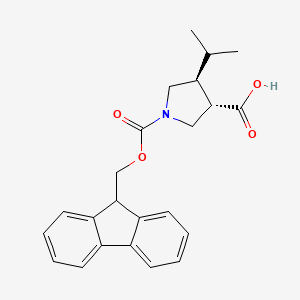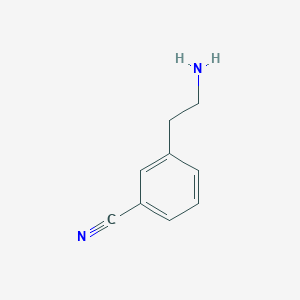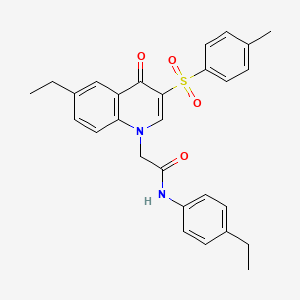
2-(6-ethyl-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(4-ethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-ethyl-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(4-ethylphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It is commonly referred to as ETQA and belongs to the class of quinoline-based compounds. In
Wissenschaftliche Forschungsanwendungen
Analgesic and Anti-inflammatory Applications
Quinazoline derivatives, including compounds similar to the specified chemical, have been synthesized and evaluated for their analgesic and anti-inflammatory activities. For instance, novel quinazolinyl acetamides have been investigated and showed potent analgesic and anti-inflammatory activities, with some compounds exhibiting higher potency compared to standard drugs like diclofenac sodium. These compounds have also demonstrated mild ulcerogenic potential, suggesting a potentially safer profile compared to traditional NSAIDs like aspirin (Alagarsamy et al., 2015).
Antimicrobial Activities
Another area of application for these compounds is in antimicrobial activities. Research on 6-bromoquinazolinone derivatives, for instance, has highlighted their importance in pharmacology due to their anti-inflammatory, analgesic, and anti-bacterial activities. Synthesis of these derivatives has led to the discovery of compounds with significant pharmacological activities, showcasing their potential as antibacterial agents (Rajveer et al., 2010).
Synthesis and Characterization
The synthesis and characterization of novel unsymmetrical quinazolinoyl-arylacetamidines have been carried out, focusing on their structural determination using various spectroscopic techniques. Such studies contribute to the understanding of the chemical behavior and reactivity of these compounds, providing insights into their potential applications in medicinal chemistry (Khan et al., 2010).
Antifungal Agents
Compounds with a quinazoline backbone have also been identified as potent antifungal agents. For instance, derivatives of 2-oxo-morpholin-3-yl-acetamide have shown fungicidal activity against Candida and Aspergillus species. Such findings indicate the versatility of quinazoline derivatives in addressing various fungal infections, further underscoring their significance in pharmaceutical research (Bardiot et al., 2015).
Eigenschaften
IUPAC Name |
2-[6-ethyl-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O4S/c1-4-20-8-11-22(12-9-20)29-27(31)18-30-17-26(35(33,34)23-13-6-19(3)7-14-23)28(32)24-16-21(5-2)10-15-25(24)30/h6-17H,4-5,18H2,1-3H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXDQKONTFSMRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)CC)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-fluoro-N-(2-(6-((2-oxo-2-(phenethylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2813247.png)
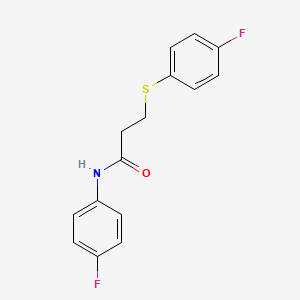
![4,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B2813249.png)
![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2813250.png)
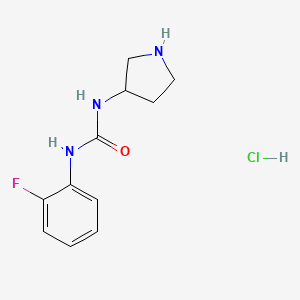

![N-(4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2813254.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2813260.png)

![5-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2813262.png)
![N-(4-chlorophenyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2813263.png)
